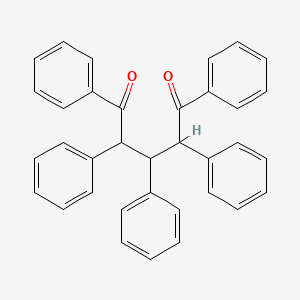

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione is an organic compound with the molecular formula C35H28O2 It is characterized by the presence of five phenyl groups attached to a pentane backbone, with two ketone functionalities at the 1 and 5 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione can be synthesized through a multi-step organic synthesis process. One common method involves the Friedel-Crafts acylation reaction, where benzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate products are then subjected to further reactions to introduce the remaining phenyl groups and ketone functionalities.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Materials Science:

Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1,2,3,4,5-Pentaphenyl-pentane-1,5-dione involves its interaction with various molecular targets. The compound’s ketone functionalities can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with metal ions, making it useful in catalysis and coordination chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3,5-Triphenyl-pentane-1,5-dione

- 1,2,5-Triphenyl-pentane-1,5-dione

- 3-(4-tert-Butyl-phenyl)-1,2,4,5-tetraphenyl-pentane-1,5-dione

Uniqueness

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione is unique due to the presence of five phenyl groups, which provide steric hindrance and influence its chemical reactivity. This structural feature distinguishes it from other similar compounds, making it a valuable compound for specific applications in organic synthesis and materials science.

Biologische Aktivität

1,2,3,4,5-Pentaphenyl-pentane-1,5-dione (C35H28O2, CAS Number: 567-80-6) is a diketone compound characterized by a pentane backbone with five phenyl substituents. This unique structure imparts significant biological activity, making it a subject of interest in medicinal and pharmaceutical research.

- Molecular Weight : 480.612 g/mol

- Structure : The compound consists of a central pentane chain flanked by five phenyl rings. This arrangement enhances its lipophilicity and potential interactions with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial effects against various bacterial strains. Its mechanism may involve the disruption of bacterial cell membranes or interference with metabolic pathways.

- Anticancer Activity : The compound has been investigated for its potential anticancer properties. It appears to induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of signaling cascades.

The biological activity of this compound can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions may lead to:

- Oxidative Stress : The compound may generate reactive oxygen species (ROS), contributing to oxidative stress within cells.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

Case Studies and Research Findings

Several studies have been conducted to elucidate the biological effects of this compound:

-

Antimicrobial Study :

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli.

-

Anticancer Study :

- Objective : To investigate cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).

- Methodology : MTT assay was used to measure cell viability post-treatment.

- Results : The compound exhibited dose-dependent cytotoxicity with IC50 values indicating potent activity.

Comparative Analysis with Similar Compounds

A comparison with related diketones reveals distinct differences in biological activity:

| Compound Name | Molecular Formula | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | C35H28O2 | Yes | Yes |

| 1,2-Diphenyl-pentane-1,5-dione | C15H14O2 | Moderate | Low |

| 1,3-Diphenylbutane-1,3-dione | C15H14O2 | No | Moderate |

Eigenschaften

CAS-Nummer |

567-80-6 |

|---|---|

Molekularformel |

C35H28O2 |

Molekulargewicht |

480.6 g/mol |

IUPAC-Name |

1,2,3,4,5-pentakis-phenylpentane-1,5-dione |

InChI |

InChI=1S/C35H28O2/c36-34(29-22-12-4-13-23-29)32(27-18-8-2-9-19-27)31(26-16-6-1-7-17-26)33(28-20-10-3-11-21-28)35(37)30-24-14-5-15-25-30/h1-25,31-33H |

InChI-Schlüssel |

SCCYGMDHAOIIGV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.